Copper fluoroborate

Beschreibung

Eigenschaften

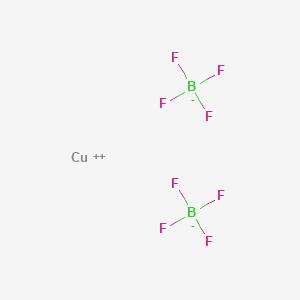

IUPAC Name |

copper;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Cu/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUNZEYTSRPVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CuF8 | |

| Record name | COPPER FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885722 | |

| Record name | Copper(II) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Copper fluoroborate is a dark-blue odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), Aqueous solution: Dark-blue odorless liquid; [CAMEO] Hexahydrate: Blue crystals; [Strem Chemicals MSDS] | |

| Record name | COPPER FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(II) fluoborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

212 °F at 760 mmHg (approx.) (USCG, 1999) | |

| Record name | COPPER FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.54 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | COPPER FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

38465-60-0 | |

| Record name | COPPER FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(II) fluoborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038465600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, copper(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(II) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(2+) tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Architecture of Copper Fluoroborate: A Technical Guide to its Crystal Structure

For Immediate Release

This in-depth technical guide serves as a core resource for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of the crystal structure of copper(II) tetrafluoroborate. This document outlines the key crystallographic parameters, details the experimental protocols for its characterization, and presents visualizations of its structural and analytical workflows.

Core Crystallographic Data

The crystal structure of copper(II) tetrafluoroborate, specifically its hexahydrate form, --INVALID-LINK--₂, has been determined through single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic crystal system. The fundamental crystallographic data, including unit cell parameters at various temperatures, are summarized below. This data is crucial for understanding the material's properties and for computational modeling.

Table 1: Crystal Data and Structure Refinement for Copper(II) Tetrafluoroborate Hexahydrate

| Parameter | 90 K | 150 K | 270 K |

| Empirical Formula | --INVALID-LINK--₂ | --INVALID-LINK--₂ | --INVALID-LINK--₂ |

| Formula Weight | 345.51 g/mol | 345.51 g/mol | 345.51 g/mol |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 7.552(1) | 7.589(1) | 7.663(2) |

| b (Å) | 9.771(1) | 9.811(1) | 9.882(2) |

| c (Å) | 7.378(1) | 7.411(1) | 7.472(2) |

| α (°) | 90 | 90 | 90 |

| β (°) | 91.33(1) | 91.25(1) | 91.09(2) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 543.7(1) | 551.0(1) | 565.3(2) |

| Z | 2 | 2 | 2 |

Note: Detailed atomic coordinates, bond lengths, angles, and anisotropic displacement parameters are typically found in the full Crystallographic Information File (CIF), which was not accessible at the time of this publication.

Experimental Protocols

The determination of the crystal structure of copper(II) tetrafluoroborate hexahydrate involves two primary stages: synthesis of high-quality single crystals and their analysis using X-ray diffraction.

Synthesis of Copper(II) Tetrafluoroborate Hexahydrate Crystals

Single crystals of --INVALID-LINK--₂ suitable for X-ray diffraction can be prepared by the reaction of a copper(II) salt with fluoroboric acid. A typical laboratory-scale synthesis protocol is as follows:

-

Precursor Reaction: A stoichiometric amount of copper(II) carbonate (CuCO₃) or copper(II) hydroxide (Cu(OH)₂) is slowly added to a solution of 48% aqueous fluoroboric acid (HBF₄) with constant stirring. The reaction proceeds with the evolution of carbon dioxide or the formation of water, respectively, yielding a clear blue solution of copper(II) tetrafluoroborate.

CuCO₃(s) + 2HBF₄(aq) → Cu(BF₄)₂(aq) + H₂O(l) + CO₂(g)

-

Crystallization: The resulting solution is filtered to remove any unreacted solids. The filtrate is then allowed to stand undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks leads to the formation of well-defined, blue, prismatic single crystals of --INVALID-LINK--₂.

Single-Crystal X-ray Diffraction Analysis

The crystal structure is elucidated using single-crystal X-ray diffraction. The general workflow for this analysis is outlined below:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas to maintain a constant low temperature (e.g., 90 K, 150 K, or 270 K) throughout the experiment. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as polarization, Lorentz factor, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.

Visualizations

To aid in the understanding of the processes and relationships involved in the analysis of copper fluoroborate's crystal structure, the following diagrams have been generated.

This technical guide provides a foundational understanding of the crystal structure of copper(II) tetrafluoroborate hexahydrate. The provided data and protocols are essential for researchers working with this compound, enabling further investigation into its chemical and physical properties for various applications, including in the synthesis of novel pharmaceutical compounds.

References

An In-depth Technical Guide to the Synthesis and Characterization of Copper Fluoroborate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of copper(II) tetrafluoroborate hydrate, with a primary focus on the hexahydrated form, --INVALID-LINK--₂. This compound serves as a valuable precursor and catalyst in various chemical transformations. This document outlines detailed experimental protocols, presents key characterization data in a structured format, and includes visualizations to elucidate the experimental workflow.

Physicochemical Properties

Copper(II) tetrafluoroborate typically exists as a blue crystalline solid and is most commonly found as the hexahydrate.[1] It is soluble in water and deliquescent.[2] The anhydrous form has a molar mass of 237.155 g/mol .[3]

| Property | Value |

| Chemical Formula | Cu(BF₄)₂ · 6H₂O |

| IUPAC Name | Copper(II) tetrafluoroborate hexahydrate |

| Molar Mass | 345.25 g/mol |

| Appearance | Blue crystalline solid |

| Solubility | Soluble in water |

| CAS Number | 72259-10-0 |

Synthesis of Copper(II) Tetrafluoroborate Hexahydrate

The synthesis of copper(II) tetrafluoroborate hexahydrate is achieved through the reaction of a copper(II) source with fluoroboric acid. Common copper precursors include copper(II) oxide (CuO), copper(II) hydroxide (Cu(OH)₂), or basic copper(II) carbonate (Cu₂(OH)₂CO₃).[4]

Experimental Protocol

This protocol describes a general method for the synthesis of copper(II) tetrafluoroborate hexahydrate single crystals.

Materials:

-

Copper(II) carbonate (CuCO₃)

-

48% aqueous solution of fluoroboric acid (HBF₄)

-

Deionized water

-

Filter paper

Procedure:

-

In a well-ventilated fume hood, slowly add a stoichiometric amount of copper(II) carbonate to a 48% aqueous solution of fluoroboric acid with constant stirring. The addition should be done in small portions to control the effervescence (release of CO₂ gas).

-

Continue stirring the solution until the copper carbonate has completely dissolved, resulting in a clear blue solution.

-

Gently heat the solution to approximately 60-70 °C to ensure the reaction is complete and to concentrate the solution slightly.

-

Filter the hot solution to remove any unreacted starting material or impurities.

-

Allow the filtrate to cool slowly to room temperature. Blue crystals of copper(II) tetrafluoroborate hexahydrate will start to form.

-

For obtaining high-quality single crystals, it is recommended to cover the beaker with perforated parafilm and allow for slow evaporation of the solvent over several days at room temperature.

-

Once a suitable amount of crystals has formed, isolate them by decantation of the mother liquor. The crystals are deliquescent and should be handled accordingly.[4]

Logical Relationship of Synthesis Steps

Caption: Logical flow of the synthesis of copper(II) tetrafluoroborate hexahydrate.

Characterization Techniques and Data

A variety of analytical techniques are employed to confirm the identity and purity of the synthesized copper(II) tetrafluoroborate hexahydrate.

Single-Crystal X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure. The crystal structure of copper(II) tetrafluoroborate hexahydrate has been determined and is isotypical with copper(II) perchlorate hexahydrate.[4] The structure consists of a [Cu(H₂O)₆]²⁺ octahedral cation and two BF₄⁻ anions.

Experimental Protocol:

A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected at various temperatures (e.g., 90 K, 150 K, and 270 K) using a diffractometer equipped with a Mo Kα radiation source.[4] The structure is then solved and refined using appropriate software packages.

Crystallographic Data for Copper(II) Tetrafluoroborate Hexahydrate at 150 K

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.545(2) |

| b (Å) | 9.775(3) |

| c (Å) | 7.502(2) |

| α (°) | 90 |

| β (°) | 90.73(3) |

| γ (°) | 90 |

| Volume (ų) | 552.7(3) |

| Z | 2 |

| Density (calculated) (g/cm³) | 2.078 |

Data extracted from Vakulka, A., Goreshnik, E. J Chem Crystallogr 54, 157–162 (2024).[4]

Vibrational Spectroscopy: Raman and Fourier-Transform Infrared (FTIR)

Vibrational spectroscopy provides insights into the bonding and structure of the compound.

Experimental Protocol:

-

Raman Spectroscopy: A single crystal is analyzed using a Raman microscope. The spectrum is recorded in a specific wavenumber range (e.g., 100–1100 cm⁻¹).[4]

-

FTIR Spectroscopy: A sample is prepared as a KBr pellet or analyzed using an ATR accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Vibrational Peak Assignments

| Wavenumber (cm⁻¹) (Raman) | Wavenumber (cm⁻¹) (FTIR) | Assignment |

| ~3400-3000 (broad) | ~3400-3000 (broad) | ν(O-H) of coordinated water molecules |

| ~1630 | ~1630 | δ(H-O-H) of coordinated water molecules |

| - | 1000-1100 (strong, broad) | ν(B-F) of BF₄⁻ anion |

| 771 | - | ν₁(A₁) symmetric stretch of BF₄⁻ |

| 525 | - | ν₄(F₂) bending mode of BF₄⁻ |

| 390 | - | ν(Cu-O) |

| 315 | - | ν₂(E) bending mode of BF₄⁻ |

Raman data from Vakulka, A., Goreshnik, E. J Chem Crystallogr 54, 157–162 (2024). FTIR data is based on characteristic regions for the functional groups.[4]

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is used to study the dehydration and decomposition of the hydrated salt.

Experimental Protocol:

A small amount of the sample (typically 5-10 mg) is placed in an alumina or platinum crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[5] The TGA instrument measures the change in mass, while the DSC measures the heat flow to or from the sample.

Expected Thermal Events:

Based on studies of similar hydrated salts like copper sulfate pentahydrate, the dehydration of copper(II) tetrafluoroborate hexahydrate is expected to occur in multiple steps.[6][7]

-

Dehydration: A series of endothermic peaks in the DSC curve, accompanied by corresponding mass losses in the TGA curve, are expected in the temperature range of approximately 50-200 °C. These steps correspond to the sequential loss of the six water molecules.

-

Decomposition: At higher temperatures, the anhydrous copper(II) tetrafluoroborate will decompose.[2]

Experimental Workflow for Synthesis and Characterization

Caption: Workflow from synthesis to characterization of copper(II) tetrafluoroborate hydrate.

Safety and Handling

Copper(II) tetrafluoroborate hydrate is a corrosive material that can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, rinse the affected area immediately with plenty of water and seek medical attention.

Conclusion

This guide provides essential information for the successful synthesis and comprehensive characterization of copper(II) tetrafluoroborate hexahydrate. The detailed protocols and compiled data serve as a valuable resource for researchers in chemistry and materials science, facilitating the use of this compound in further research and development. The provided diagrams offer a clear visualization of the synthesis process and the overall experimental workflow.

References

- 1. Copper(II) tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. copper(ii) tetrafluoroborate hexahydrate Cu(BF4)2.6(H2O) [chembk.com]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. thermalsupport.com [thermalsupport.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Lewis Acidity of Copper(II) Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II) tetrafluoroborate, Cu(BF₄)₂, is a versatile and efficient Lewis acid catalyst employed in a wide array of organic transformations. Its commercial availability, relatively low cost, and ease of handling make it an attractive alternative to other, more sensitive or expensive Lewis acids. This technical guide provides a comprehensive overview of the Lewis acidity of copper(II) tetrafluoroborate, focusing on its application in key organic reactions, quantitative and qualitative assessments of its acidic character, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development.

Introduction to the Lewis Acidity of Copper(II) Tetrafluoroborate

As an inorganic salt, copper(II) tetrafluoroborate is typically encountered as a hydrate, Cu(BF₄)₂·xH₂O, most commonly the hexahydrate.[1] The copper(II) ion in this complex acts as the Lewis acidic center, capable of accepting electron pairs from Lewis basic substrates. This interaction activates the substrate towards subsequent chemical reactions. The tetrafluoroborate anion (BF₄⁻) is weakly coordinating, which allows the copper center to remain accessible for catalysis.[1]

Quantitative and Qualitative Assessment of Lewis Acidity

A direct quantitative measure of the Lewis acidity of copper(II) tetrafluoroborate, such as an acceptor number (AN) determined by the Gutmann-Beckett method, is not prominently reported in the literature.[2][3] However, its Lewis acidic character can be inferred and compared through its catalytic efficacy in various chemical transformations.

One such example is the acetylation of phenols, alcohols, thiols, and amines. A comparative study of different copper(II) salts as catalysts for the acetylation of 2-nitrophenol with acetic anhydride at room temperature demonstrates the superior performance of copper(II) tetrafluoroborate.[4][5]

| Catalyst | Reaction Time (h) | Yield (%) |

| Cu(BF₄)₂·xH₂O | 1 | 85 |

| Cu(OTf)₂ | 1 | 84 |

| CuSO₄·5H₂O | 1 | 25 |

| Cu(OAc)₂·xH₂O | 1 | 15 |

| CuCO₃·Cu(OH)₂ | 1 | 5 |

| Table 1: Comparison of the catalytic activity of various copper(II) salts in the acetylation of 2-nitrophenol.[4] |

As shown in Table 1, Cu(BF₄)₂·xH₂O provides a significantly higher yield in a shorter reaction time compared to other common copper salts, and its performance is comparable to the highly effective but more expensive copper(II) triflate (Cu(OTf)₂). This suggests that the Lewis acidity of Cu(BF₄)₂ is substantial and effective for activating substrates in this transformation.

Applications in Organic Synthesis

The Lewis acidic nature of copper(II) tetrafluoroborate has been harnessed in a variety of important organic reactions. Two prominent examples are the Diels-Alder reaction and the acetylation of alcohols and amines.

Diels-Alder Reaction

Copper(II) tetrafluoroborate is known to catalyze the Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings.[1][6] The Lewis acid activates the dienophile by coordinating to a Lewis basic site, typically a carbonyl group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This reduced energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO accelerates the reaction rate.

Proposed Catalytic Cycle for the Copper(II) Tetrafluoroborate Catalyzed Diels-Alder Reaction

Acetylation of Alcohols, Phenols, Amines, and Thiols

Copper(II) tetrafluoroborate is a highly efficient catalyst for the acetylation of a wide range of substrates, including alcohols, phenols, amines, and thiols, using acetic anhydride.[5] The reaction proceeds under mild, often solvent-free conditions at room temperature. The Lewis acidic copper(II) center activates the acetic anhydride by coordinating to one of the carbonyl oxygens, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol, amine, or thiol.

General Workflow for Copper(II) Tetrafluoroborate Catalyzed Acetylation

Detailed Experimental Protocols

The following are representative experimental protocols for the copper(II) tetrafluoroborate catalyzed Diels-Alder reaction and acetylation of an alcohol. These should be considered as starting points, and optimization may be necessary for specific substrates.

Representative Protocol for the Diels-Alder Reaction: Cyclopentadiene and Methyl Acrylate

This protocol is adapted from general procedures for Lewis acid-catalyzed Diels-Alder reactions.[7][8][9]

Materials:

-

Copper(II) tetrafluoroborate hydrate (Cu(BF₄)₂·xH₂O)

-

Freshly distilled cyclopentadiene

-

Methyl acrylate

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add copper(II) tetrafluoroborate hydrate (0.1 mmol, 10 mol%).

-

Add anhydrous dichloromethane (5 mL) and stir the mixture until the catalyst dissolves.

-

Cool the solution to 0 °C in an ice bath.

-

Add methyl acrylate (1.0 mmol, 1.0 equivalent) to the solution and stir for 10 minutes.

-

Slowly add freshly distilled cyclopentadiene (1.2 mmol, 1.2 equivalents) to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to afford the desired Diels-Alder adduct.

Representative Protocol for the Acetylation of Benzyl Alcohol

This protocol is based on the general procedure described by Chakraborti et al.[5][10][11][12]

Materials:

-

Copper(II) tetrafluoroborate hydrate (Cu(BF₄)₂·xH₂O)

-

Benzyl alcohol

-

Acetic anhydride

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, add benzyl alcohol (1.0 mmol, 1.0 equivalent) and acetic anhydride (1.2 mmol, 1.2 equivalents).

-

To this mixture, add copper(II) tetrafluoroborate hydrate (0.01 mmol, 1 mol%).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, add water (10 mL) to quench the reaction.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) to remove any remaining acetic acid.

-

Wash the organic layer with water (20 mL) and then brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by flash column chromatography on silica gel to obtain pure benzyl acetate.

Safety and Handling

Copper(II) tetrafluoroborate is corrosive and a potential skin and eye irritant. It is also harmful if swallowed or inhaled. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

Copper(II) tetrafluoroborate is a highly effective Lewis acid catalyst for a range of organic transformations. Its strong catalytic performance, particularly in comparison to other copper salts, underscores its significant Lewis acidic character. While a direct quantitative measure of its Lewis acidity remains an area for further investigation, its utility in promoting reactions such as the Diels-Alder cycloaddition and the acetylation of various functional groups is well-established. The detailed protocols provided in this guide offer a practical starting point for researchers looking to employ this versatile and accessible catalyst in their synthetic endeavors.

References

- 1. Copper(II) tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. Gutmann Acceptor and Donor number [stenutz.eu]

- 3. Gutmann acceptor and donor numbers [stenutz.eu]

- 4. researchgate.net [researchgate.net]

- 5. Copper(II) Tetrafluoroborate-Catalyzed Acetylation of Phenols, Thiols, Alcohols, and Amines [organic-chemistry.org]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 12. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions | MDPI [mdpi.com]

Navigating the Solubility Landscape of Copper Fluoroborate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the solubility characteristics of copper fluoroborate in organic solvents, a critical consideration for its application in various chemical syntheses and catalytic processes. This document provides a comprehensive overview of available solubility data, detailed experimental protocols for solubility determination, and a conceptual framework for understanding the factors governing the dissolution of this inorganic salt in non-aqueous media.

Introduction: The Tale of Two Copper Fluoroborates

When discussing the solubility of "this compound" in organic solvents, it is crucial to distinguish between two common forms: copper(II) tetrafluoroborate, Cu(BF₄)₂, and tetrakis(acetonitrile)copper(I) tetrafluoroborate, [Cu(CH₃CN)₄]BF₄. The coordination of acetonitrile ligands to the copper(I) center dramatically influences its solubility profile, rendering it significantly more soluble in a range of organic solvents compared to the simple copper(II) salt. This guide will address both species, with a primary focus on the more commonly referenced copper(II) tetrafluoroborate, while also providing data for the copper(I) complex for comparative purposes.

Copper(II) tetrafluoroborate, often available as a hydrate (Cu(BF₄)₂ · xH₂O), is a versatile Lewis acid catalyst used in various organic reactions.[1] Its solubility is a key parameter for reaction kinetics, product yield, and catalyst recovery. The copper(I) acetonitrile complex is also a valuable reagent, particularly in reactions where a soluble source of Cu(I) is required.[2]

Quantitative Solubility Data

The available quantitative and qualitative solubility data for both copper(II) tetrafluoroborate and tetrakis(acetonitrile)copper(I) tetrafluoroborate are summarized below. A notable scarcity of precise quantitative data exists for copper(II) tetrafluoroborate in a wide array of organic solvents.

Table 1: Solubility of Copper(II) Tetrafluoroborate (Cu(BF₄)₂) in Various Solvents

| Solvent | Formula | Temperature (°C) | Solubility | Reference |

| Water | H₂O | Ambient | Soluble[1][3][4] | [1][3][4] |

| Alcohol | ROH | Ambient | Slightly Soluble[5] | [5] |

Note: The term "alcohol" is general; specific solubility in methanol, ethanol, etc., is not well-documented in publicly available literature.

Table 2: Solubility of Tetrakis(acetonitrile)copper(I) Tetrafluoroborate ([Cu(CH₃CN)₄]BF₄) in Organic Solvents

| Solvent | Formula | Temperature (°C) | Solubility | Reference |

| Toluene | C₇H₈ | Ambient | Soluble[2][6] | [2][6] |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | Ambient | Soluble[2][6] | [2][6] |

| Acetonitrile (MeCN) | CH₃CN | Ambient | Soluble[2][6] | [2][6] |

| Ether Solvents | R-O-R' | Ambient | Insoluble[2] | [2] |

Conceptual Framework for Solubility

The dissolution of an ionic salt like copper(II) tetrafluoroborate in an organic solvent is a complex process governed by several interrelated factors. The following diagram illustrates these key relationships.

Caption: Key factors influencing the solubility of ionic salts.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound in organic solvents is essential for its effective use. The following are detailed methodologies for key experimental techniques.

Gravimetric Method for Solubility Determination

This is a fundamental and widely used method for determining the solubility of a solid in a liquid.[7][8][9]

Principle: A saturated solution is prepared at a specific temperature, and a known volume or mass of the solution is evaporated to dryness. The mass of the remaining solute is then determined.

Apparatus and Materials:

-

Copper(II) tetrafluoroborate (anhydrous or hydrate with known water content)

-

Organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Evaporating dish or beaker

-

Drying oven

Procedure:

-

Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated in a thermostatically controlled shaker or water bath at the desired temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.

-

Filtration: A sample of the supernatant is carefully withdrawn using a pre-heated or temperature-equilibrated syringe and filtered through a membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved solid. This step should be performed quickly to minimize temperature changes.

-

Weighing: A known volume of the clear filtrate is transferred to a pre-weighed evaporating dish. The dish and its contents are weighed.

-

Evaporation: The solvent is evaporated from the filtrate at a controlled temperature. For volatile organic solvents, this can be done in a fume hood or with a gentle stream of inert gas. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of the salt may be necessary.

-

Drying and Final Weighing: The evaporating dish containing the solid residue is dried in an oven to a constant weight. The dish is then cooled in a desiccator and weighed.

Calculation: The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Mass of solute = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

The following diagram outlines the workflow for the gravimetric determination of solubility.

Caption: Gravimetric determination of solubility workflow.

UV-Visible Spectroscopy Method

For compounds that absorb in the UV-Visible range, this spectroscopic method can be a rapid and sensitive way to determine solubility.[10][11][12]

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

Apparatus and Materials:

-

UV-Visible spectrophotometer

-

Quartz or glass cuvettes

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

-

Volumetric flasks and pipettes for preparing standards

Procedure:

-

Preparation of Saturated Solution: A saturated solution is prepared and filtered as described in the gravimetric method (steps 1-3).

-

Preparation of Calibration Curve:

-

A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest.

-

The absorbance of each standard is measured at the wavelength of maximum absorbance (λ_max).

-

A calibration curve of absorbance versus concentration is plotted.

-

-

Sample Measurement: The filtered saturated solution is diluted with a known factor to bring its absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is then measured.

-

Calculation: The concentration of the diluted solution is determined from the calibration curve. This value is then multiplied by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that is highly dependent on the oxidation state of the copper and the presence of coordinating ligands. While copper(II) tetrafluoroborate exhibits limited solubility in many common organic solvents, the acetonitrile complex of copper(I) is significantly more soluble. The lack of extensive quantitative data for Cu(BF₄)₂ highlights an area for future research. The experimental protocols provided in this guide offer robust methods for researchers to determine the solubility of these and other inorganic salts in their specific solvent systems, enabling better control and optimization of chemical processes.

References

- 1. Copper(II) tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. chemdotes.discourse.group [chemdotes.discourse.group]

- 3. Copper(II) tetrafluoroborate hexahydrate [chembk.com]

- 4. honeywell-pmt.com [honeywell-pmt.com]

- 5. Copper(II) tetrafluoroborate, 45% aq. soln. 1 kg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Tetrakis(acetonitrile)copper(I) tetrafluoroborate | 15418-29-8 [chemicalbook.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Properties of Copper(II) Tetrafluoroborate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of the spectral properties of copper(II) tetrafluoroborate, focusing on its common form, copper(II) tetrafluoroborate hexahydrate, --INVALID-LINK--₂. The document details the underlying principles and experimental data obtained from key spectroscopic techniques, including Vibrational (Infrared and Raman), Electronic (UV-Visible), and Electron Paramagnetic Resonance (EPR) spectroscopy. Methodologies for synthesis and spectral acquisition are outlined, and quantitative data are summarized for comparative analysis. Visual workflows and logical diagrams are provided to illustrate experimental processes and structure-property relationships, offering a comprehensive resource for professionals in research and development.

Introduction and Molecular Structure

Copper(II) tetrafluoroborate is an inorganic compound that primarily exists as a hydrated salt, most commonly the hexahydrate, Cu(BF₄)₂·6H₂O.[1] In this form, its structure consists of a hexaaquacopper(II) complex cation, [Cu(H₂O)₆]²⁺, and two weakly coordinating tetrafluoroborate anions, BF₄⁻.[1][2] The Cu(II) center possesses a d⁹ electronic configuration, which renders the complex paramagnetic and results in a distorted octahedral geometry due to the Jahn-Teller effect.[3][4] This electronic structure is the origin of the compound's characteristic spectral and magnetic properties. The tetrafluoroborate anion's low coordinating ability makes this compound an excellent precursor for synthesizing various copper complexes, as it readily allows for the study of the coordination chemistry of the copper(II) ion with other ligands.[5][6]

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is a powerful tool for characterizing the components of copper(II) tetrafluoroborate hexahydrate, allowing for the identification of the vibrational modes of both the [Cu(H₂O)₆]²⁺ cation and the BF₄⁻ anion.[2]

The tetrafluoroborate anion (BF₄⁻) exhibits a very strong and characteristic absorption band in the infrared spectrum between 1000-1100 cm⁻¹, which is attributed to the B-F stretching vibrations.[2][7] This band serves as a key spectroscopic marker for the tetrafluoroborate moiety. The Raman spectrum of a single crystal specimen has been recorded in the 100–1100 cm⁻¹ range, showing distinct bands corresponding to the vibrational modes of both the cation and anion.[2] These techniques are also instrumental in analyzing the complex network of hydrogen bonds connecting the hexaaquacopper(II) cations and the tetrafluoroborate anions within the crystal lattice.[2]

Table 1: Summary of Vibrational Spectroscopy Data

| Spectroscopic Technique | Functional Group | Wavenumber (cm⁻¹) | Assignment |

| Infrared (FTIR) | BF₄⁻ | 1000 - 1100 | B-F Stretching[2][7] |

| Infrared (FTIR) | BF₄⁻ | ~1031 | B-F Stretching[7] |

| Raman | [Cu(H₂O)₆]²⁺ & BF₄⁻ | 100 - 1100 | Cation & Anion Vibrational Modes[2] |

Experimental Protocol: Vibrational Spectroscopy

-

Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, a small amount of the crystalline sample is placed directly onto the sample holder.

-

Instrumentation: A high-resolution FTIR spectrometer is used for IR analysis, typically scanning the mid-IR range (4000-400 cm⁻¹). A Raman spectrometer equipped with a suitable laser source (e.g., 785 nm) is used for Raman analysis.

-

Data Acquisition: Spectra are collected at room temperature. For FTIR, a background spectrum of the KBr pellet or empty ATR crystal is recorded and subtracted from the sample spectrum. For Raman, the laser is focused on the sample, and the scattered light is collected and analyzed. Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectra are analyzed to identify characteristic peaks. The positions, shapes, and intensities of the absorption bands are correlated with the vibrational modes of the molecule's functional groups.

Electronic (UV-Visible) Spectroscopy

The pale blue color of aqueous solutions of copper(II) tetrafluoroborate is due to the absorption of light in the red region of the visible spectrum. This absorption corresponds to electronic transitions between the d-orbitals of the Cu(II) ion, which are split in energy by the ligand field of the surrounding water molecules.[3] For the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, the d⁹ configuration (t₂g⁶ eg³) allows for the promotion of an electron from the lower-energy t₂g orbitals to the higher-energy eg orbitals.[8] This results in a single, broad absorption band with a maximum (λmax) around 800 nm.[8] The position and intensity of this d-d transition are sensitive to the coordination environment of the copper ion.

Table 2: Summary of UV-Visible Spectroscopy Data

| Complex Ion | Geometry | λmax (nm) | Region of Absorption | Observed Color |

| [Cu(H₂O)₆]²⁺ | Distorted Octahedral | ~780-800 | Red[3][8] | Pale Blue |

| [Cu(NH₃)₄(H₂O)₂]²⁺ | Octahedral | ~600-650 | Yellow-Orange-Red[3] | Dark Blue |

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: A solution of copper(II) tetrafluoroborate is prepared by dissolving a precisely weighed amount of the solid in a suitable solvent (e.g., deionized water) to a known concentration (e.g., 10⁻³ M).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a blank, which is a cuvette containing only the solvent.

-

Data Acquisition: The sample solution is placed in a quartz cuvette. The absorbance is measured over a wavelength range, typically from 200 to 900 nm.

-

Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is determined from the peak of the absorption band. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Electron Paramagnetic Resonance (EPR) Spectroscopy

As a paramagnetic d⁹ species, copper(II) is well-suited for study by Electron Paramagnetic Resonance (EPR) spectroscopy.[9] This technique provides detailed information about the electronic structure and coordination geometry of the copper center.[10] For Cu(II) complexes with distorted octahedral or square pyramidal geometry, such as those formed with ethylenediamine ligands and the tetrafluoroborate counter-ion, the unpaired electron resides primarily in the dₓ²-y² orbital.[11] This leads to an anisotropic, axial EPR spectrum characterized by two principal g-values: g‖ and g⊥, where g‖ > g⊥ > 2.0023.[9][11]

The spectrum is further complicated by hyperfine coupling to the copper nucleus (I = 3/2), which splits the g‖ signal into four distinct lines.[9] The g-values and hyperfine coupling constants (A) are sensitive indicators of the ligand environment and the degree of covalency in the metal-ligand bonds.

Table 3: Representative EPR Spectroscopy Data

| Complex | Ground State | g-Values | Hyperfine Coupling (A) | Geometry |

| [Cu(en)₂(BF₄)₂] | dₓ²-y² | g‖ > g⊥ ≈ 2.0 | A‖ > A⊥ | Elongated Octahedral[11] |

Note: Specific g and A values for --INVALID-LINK--₂ were not available in the provided search results, so data for a representative complex with the same counter-ion is presented.

Experimental Protocol: EPR Spectroscopy

-

Sample Preparation: Samples can be measured as a frozen solution, a polycrystalline powder, or a single crystal. For frozen solution studies, the copper(II) tetrafluoroborate is dissolved in a suitable solvent (e.g., water/glycerol mixture) and flash-frozen in liquid nitrogen within an EPR tube.

-

Instrumentation: An X-band (~9.5 GHz) or Q-band (~34 GHz) EPR spectrometer is used. The instrument is equipped with a cryostat to maintain low temperatures (e.g., 77 K) to reduce relaxation effects and obtain well-resolved spectra.

-

Data Acquisition: The sample is placed in the spectrometer's resonant cavity and cooled. The magnetic field is swept while the sample is irradiated with a constant microwave frequency. The first derivative of the microwave absorption is recorded as a function of the magnetic field.

-

Data Analysis: The g-values are determined from the positions of the spectral features relative to a standard marker (e.g., DPPH). The hyperfine coupling constants (A) are measured from the splitting between the hyperfine lines in the spectrum. The experimental spectrum is often compared with computer simulations to extract accurate parameters.[12]

Visualizations: Workflows and Relationships

Diagram 1: Experimental Workflow for Spectroscopic Characterization

Caption: General experimental workflow for the synthesis and multi-technique spectroscopic characterization.

Diagram 2: Structure-Property Relationship

Caption: Relationship between molecular structure and key signatures in different spectroscopic techniques.

Synthesis Protocol

Copper(II) tetrafluoroborate hexahydrate can be prepared through the reaction of a copper(II) salt with tetrafluoroboric acid.[13]

-

Reactants: Basic copper(II) carbonate (Cu₂(OH)₂CO₃) or copper(II) oxide (CuO) and an aqueous solution of tetrafluoroboric acid (HBF₄, typically 48-50 wt. %).

-

Procedure:

-

In a fume hood, a stoichiometric amount of HBF₄ solution is placed in a beaker.

-

Small portions of basic copper(II) carbonate are added slowly to the acid with constant stirring. Effervescence (CO₂ evolution) will occur. Continue addition until the effervescence ceases and a slight excess of the copper salt remains, indicating the acid has been neutralized.

-

The resulting blue solution is gently heated to ensure the reaction is complete and to dissolve any remaining soluble salts.

-

The hot solution is filtered to remove any unreacted copper carbonate.

-

The clear blue filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

The resulting blue crystals of Cu(BF₄)₂·6H₂O are collected by vacuum filtration.

-

The crystals are washed with a small amount of cold distilled water and then dried, for example, in a desiccator over a suitable drying agent.

-

Conclusion

The spectral properties of copper(II) tetrafluoroborate are dominated by its d⁹ electronic configuration and the hexaaquacopper(II) cationic species present in its common hydrated form. Each spectroscopic technique provides unique and complementary information: vibrational spectroscopy confirms the presence and integrity of the tetrafluoroborate anion and aquated cation; UV-Visible spectroscopy explains the compound's color through d-d electronic transitions; and EPR spectroscopy offers a detailed view of the electronic ground state and coordination environment of the paramagnetic Cu(II) center. The data and protocols summarized in this guide serve as a foundational resource for researchers utilizing this compound in synthesis, catalysis, and materials science.

References

- 1. Copper(II) tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. Copper(II) tetrafluoroborate hexahydrate | 72259-10-0 | Benchchem [benchchem.com]

- 3. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 4. ijrar.org [ijrar.org]

- 5. Copper(ii) tetrafluoroborate complexes with the N3,N4-bridging coordination of 1-(tert-butyl)-1H-tetrazole: synthesis, crystal structure and magnetic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Theoretical Underpinnings and Synthetic Applications of Copper(II) Tetrafluoroborate Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II) tetrafluoroborate, Cu(BF₄)₂, has emerged as a versatile and efficient Lewis acid catalyst in a myriad of organic transformations. Its commercial availability, relatively low cost, and ease of handling have made it an attractive option for synthetic chemists. This technical guide provides a comprehensive overview of the theoretical and practical aspects of copper(II) tetrafluoroborate catalysis. We delve into its role in promoting key chemical reactions, supported by quantitative data and detailed experimental protocols. Furthermore, this guide explores the mechanistic pathways of these reactions through the lens of computational chemistry, offering insights into the catalyst's mode of action. Visualizations of reaction mechanisms and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction to Copper(II) Tetrafluoroborate as a Catalyst

Copper(II) tetrafluoroborate is an inorganic compound that typically exists as a hydrate, Cu(BF₄)₂·xH₂O.[1] It serves as a potent Lewis acid in organic synthesis, a property conferred by the electron-deficient copper(II) center. The tetrafluoroborate anion is weakly coordinating, which allows substrates to readily access the catalytic copper center.[1][2] This combination of a strong Lewis acidic metal and a non-interfering counter-ion underpins the broad utility of Cu(BF₄)₂ in catalysis.[2] It is particularly effective in reactions that involve the activation of carbonyl groups, alkenes, and other nucleophilic species.[3][4][5] In some applications, the copper(II) species is reduced in situ to form a catalytically active copper(I) species.[1]

Synthetic Applications and Data Presentation

Copper(II) tetrafluoroborate catalyzes a wide range of organic reactions with high efficiency and selectivity. This section highlights some of the most significant applications and presents quantitative data in a structured format for easy comparison.

Acetylation of Alcohols, Phenols, Thiols, and Amines

Cu(BF₄)₂·xH₂O has been demonstrated to be a highly efficient catalyst for the acetylation of various functional groups using acetic anhydride under solvent-free conditions at room temperature.[3][6] The catalyst exhibits excellent chemoselectivity, allowing for the acetylation of alcohols and amines in the presence of more sensitive functional groups.[3]

Table 1: Copper(II) Tetrafluoroborate Catalyzed Acetylation of Various Substrates [6]

| Entry | Substrate | Product | Time (min) | Yield (%) |

| 1 | Phenol | Phenyl acetate | 5 | 95 |

| 2 | Benzyl alcohol | Benzyl acetate | 10 | 98 |

| 3 | Thiophenol | S-Phenyl thioacetate | 15 | 92 |

| 4 | Aniline | Acetanilide | 5 | 96 |

| 5 | 4-Nitroaniline | 4-Nitroacetanilide | 10 | 94 |

Reactions were carried out with 1 mol% of Cu(BF₄)₂·xH₂O and a stoichiometric amount of acetic anhydride at room temperature.

N-tert-Butoxycarbonylation of Amines

The protection of amines with the tert-butoxycarbonyl (Boc) group is a fundamental transformation in organic synthesis. Copper(II) tetrafluoroborate hydrate serves as an effective catalyst for the N-tert-butoxycarbonylation of a variety of amines using di-tert-butyl dicarbonate ((Boc)₂O) under solvent-free conditions.[5] This method is characterized by high yields, short reaction times, and the absence of common side reactions.[5]

Table 2: N-tert-Butoxycarbonylation of Amines Catalyzed by Copper(II) Tetrafluoroborate [5]

| Entry | Amine | Product | Time (min) | Yield (%) |

| 1 | Aniline | N-tert-Butoxycarbonyl-aniline | 10 | 95 |

| 2 | 4-Chloroaniline | N-tert-Butoxycarbonyl-4-chloroaniline | 15 | 94 |

| 3 | Benzylamine | N-tert-Butoxycarbonyl-benzylamine | 5 | 98 |

| 4 | Pyrrolidine | 1-(tert-Butoxycarbonyl)pyrrolidine | 5 | 97 |

Reactions were carried out with 2 mol% of Cu(BF₄)₂·xH₂O and a stoichiometric amount of (Boc)₂O at room temperature.

Diels-Alder Reactions

As a Lewis acid, copper(II) tetrafluoroborate is utilized to catalyze Diels-Alder reactions, a powerful tool for the formation of six-membered rings.[1] The catalyst activates the dienophile, accelerating the cycloaddition and often enhancing stereoselectivity. While specific quantitative data for Cu(BF₄)₂-catalyzed Diels-Alder reactions is not extensively detailed in the provided literature, its application in this area is a recognized extension of its Lewis acidic nature.[1]

Experimental Protocols

This section provides detailed methodologies for the key reactions cited in this guide.

General Procedure for Acetylation of Phenols[3]

To a solution of phenol (1 mmol) in acetic anhydride (1.1 mmol), copper(II) tetrafluoroborate hydrate (0.01 mmol, 1 mol%) is added. The mixture is stirred at room temperature for the time specified in Table 1. Upon completion of the reaction, as monitored by TLC, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure phenyl acetate.

General Procedure for N-tert-Butoxycarbonylation of Amines[5]

To a mixture of the amine (1 mmol) and di-tert-butyl dicarbonate (1.1 mmol), copper(II) tetrafluoroborate hydrate (0.02 mmol, 2 mol%) is added. The reaction mixture is stirred at room temperature for the specified time (Table 2). After completion of the reaction, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product is purified by crystallization or column chromatography to yield the pure N-Boc protected amine.

Mechanistic Insights and Theoretical Studies

While specific theoretical studies on copper(II) tetrafluoroborate catalysis are not abundant in the literature, mechanistic pathways can be proposed based on its established role as a Lewis acid and by drawing parallels with computational studies on other copper-catalyzed reactions.

Proposed Mechanism for Lewis Acid Catalysis

In reactions such as acetylation and N-tert-butoxycarbonylation, the copper(II) center acts as a Lewis acid, activating the carbonyl group of the anhydride. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, amine, or thiol.

Caption: Proposed mechanism of Lewis acid catalysis by Cu(BF₄)₂.

Insights from Computational Studies on Copper Catalysis

Computational studies, primarily using Density Functional Theory (DFT), have provided valuable insights into the mechanisms of various copper-catalyzed reactions. Although not specific to Cu(BF₄)₂, a study on a copper(I)-catalyzed synthesis of fluoroalcohols from alkylboranes and ketones reveals a plausible catalytic cycle involving transmetalation and C-C bond formation as key steps.[7] The Gibbs free energy profile for such a reaction indicates that the C-C bond formation is often the rate-limiting step, with a significant activation energy barrier.[7]

For instance, in the computed reaction between a fluorinated alkylborane and acetone, the transmetalation step has an activation energy of 16.9 kcal/mol, while the subsequent C-C bond formation has a higher barrier.[7]

Table 3: Calculated Gibbs Free Energy Changes for a Copper(I)-Catalyzed Reaction [7]

| Reaction Step | Intermediate/Transition State | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | I3 | 0.0 |

| Transmetalation TS | TS1 | 16.9 |

| Intermediate | I4 | -10.5 |

| C-C Formation TS | TS2 | 45.4 |

| Product Complex | I5 | -5.1 |

Data from a DFT study on a related copper(I)-catalyzed reaction, illustrating typical energy profiles.

This data, while not directly from a Cu(BF₄)₂ system, highlights the power of computational chemistry in elucidating reaction mechanisms and identifying rate-determining steps. Similar computational approaches could be applied to Cu(BF₄)₂-catalyzed reactions to understand the precise role of the catalyst, the influence of the tetrafluoroborate anion, and the factors controlling stereoselectivity.

Caption: A generic catalytic cycle and computational workflow for its study.

Conclusion and Future Outlook

Copper(II) tetrafluoroborate is a highly effective and versatile catalyst for a range of important organic transformations. Its utility stems from its strong Lewis acidity and the non-coordinating nature of the tetrafluoroborate anion. While its synthetic applications are well-documented, there is a clear need for more focused theoretical studies to elucidate the intricate details of its catalytic mechanisms. Future computational investigations, employing methods such as DFT, will be crucial in designing more efficient catalytic systems, predicting reaction outcomes, and expanding the synthetic utility of this valuable catalyst. Such studies will undoubtedly contribute to the development of novel and sustainable chemical processes for the pharmaceutical and fine chemical industries.

References

- 1. Copper(II) tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Copper(II) Tetrafluoroborate-Catalyzed Acetylation of Phenols, Thiols, Alcohols, and Amines [organic-chemistry.org]

- 4. Copper(II) Tetrafluoroborate-Catalyzed Formation of Aldehyde-1,1-diacetates [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability of Copper(II) Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II) tetrafluoroborate, particularly in its hydrated form (Cu(BF₄)₂ · xH₂O), is a versatile reagent and catalyst in various chemical syntheses. A thorough understanding of its thermal stability is paramount for its safe handling, storage, and application in processes that may involve elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of copper(II) tetrafluoroborate, consolidating expected thermal behaviors, detailing generalized experimental protocols for its analysis, and elucidating the anticipated decomposition pathways. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from related copper salts and tetrafluoroborate compounds to provide a robust predictive framework.

Introduction

Copper(II) tetrafluoroborate is an inorganic compound that typically exists as a blue crystalline solid.[1][2] It is most commonly encountered as a hydrate, frequently as the hexahydrate, Cu(BF₄)₂ · 6H₂O.[2][3][4] The compound's utility as a Lewis acid and catalyst in organic synthesis necessitates a clear understanding of its thermal properties to ensure reaction specificity and safety.[5] Thermal decomposition can lead to the formation of hazardous substances, including hydrogen fluoride gas.[6] This guide aims to provide a detailed technical overview of the thermal stability of copper(II) tetrafluoroborate, with a focus on its hydrated forms.

Predicted Thermal Decomposition Pathway

The thermal decomposition of hydrated copper(II) tetrafluoroborate is anticipated to be a multi-step process. This process would begin with dehydration, followed by the decomposition of the anhydrous salt. The decomposition of the tetrafluoroborate anion is a critical step, leading to the formation of volatile and corrosive gases. The final solid residue is expected to be a form of copper fluoride or oxide, depending on the atmospheric conditions.

Dehydration

The initial stage of thermal decomposition involves the loss of water molecules of hydration. For copper(II) tetrafluoroborate hexahydrate, this is expected to occur in one or more steps at temperatures typically below 200°C. The exact temperatures and the potential formation of lower hydrates as intermediates would be dependent on factors such as heating rate and atmospheric pressure.

Decomposition of the Anhydrous Salt

Following dehydration, the anhydrous copper(II) tetrafluoroborate will decompose at higher temperatures. This process is likely to involve the breakdown of the tetrafluoroborate anions (BF₄⁻). The decomposition of the BF₄⁻ anion typically yields boron trifluoride (BF₃) and fluoride ions. The fluoride ions would then react with the copper(II) cation to form copper(II) fluoride (CuF₂).

Final Products

Under an inert atmosphere, the primary solid residue is expected to be copper(II) fluoride. In the presence of oxygen or air, further reactions may occur, potentially leading to the formation of copper oxides and the release of other fluorine-containing gases.

Quantitative Data

| Thermal Event | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Gaseous Products | Solid Residue |

| Dehydration | 100 - 200 | ~31.3% (for hexahydrate) | H₂O | Cu(BF₄)₂ |

| Decomposition | > 200 | ~39.2% | BF₃ | CuF₂ |

Note: These values are theoretical and require experimental verification.

Experimental Protocols

To definitively determine the thermal stability and decomposition pathway of copper(II) tetrafluoroborate, a combination of thermoanalytical techniques is required. The following protocols describe standard methodologies for such an analysis.

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

This technique simultaneously measures the change in mass and heat flow of a sample as a function of temperature.

-

Instrumentation: A calibrated simultaneous thermal analyzer (STA) capable of TGA and DSC measurements.

-

Sample Preparation: A small amount of the copper(II) tetrafluoroborate hydrate (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) and an oxidative atmosphere (e.g., air or a mixture of oxygen and an inert gas at the same flow rate) to understand the influence of the atmosphere on the decomposition products.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature of at least 600°C to ensure complete decomposition.

-

-

Data Acquisition: Continuously record the sample mass (TGA), its first derivative (DTG), and the differential heat flow (DSC) as a function of temperature.

Evolved Gas Analysis via Mass Spectrometry (EGA-MS)

To identify the gaseous products evolved during decomposition, the TGA-DSC instrument should be coupled to a mass spectrometer.

-

Instrumentation: A quadrupole mass spectrometer connected to the outlet of the TGA-DSC via a heated transfer line.

-

Procedure: The gas stream from the TGA-DSC is continuously introduced into the mass spectrometer. The mass spectrometer is set to scan a relevant mass-to-charge (m/z) ratio range to detect expected products such as water (m/z 18), boron trifluoride (m/z 67, 68), and hydrogen fluoride (m/z 20).

-

Data Analysis: The ion currents for specific m/z values are plotted against temperature to create a profile of the evolved gases, which can be correlated with the mass loss steps observed in the TGA data.

Visualizations

Predicted Thermal Decomposition Pathway

Caption: Predicted two-stage thermal decomposition of copper(II) tetrafluoroborate hexahydrate.

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Copper(II) tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 3. Copper(2+) tetrafluoroborate--water (1/2/6) | B2CuF8H12O6 | CID 15774553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Copper(II) Tetrafluoroborate-Catalyzed Acetylation of Phenols, Thiols, Alcohols, and Amines [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the X-ray Diffraction of Copper Fluoroborate Complexes

Abstract: This technical guide provides a comprehensive overview of the synthesis, single-crystal X-ray diffraction analysis, and structural characteristics of copper fluoroborate complexes. It is designed to serve as a valuable resource for researchers in inorganic chemistry, materials science, and drug development. This document details experimental protocols for crystal growth and X-ray data acquisition, presents a summary of crystallographic data for a variety of this compound complexes, and illustrates key concepts and workflows through diagrams generated using the DOT language. The information herein is intended to facilitate a deeper understanding of the structure-property relationships in this important class of coordination compounds.

Introduction

Copper complexes are of significant interest due to their diverse applications in catalysis, materials science, and as potential therapeutic agents. The fluoroborate anion (BF₄⁻) is often employed as a weakly coordinating counter-ion in the synthesis of these complexes, which allows for the isolation of cationic copper species with a wide range of coordination geometries. Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in these complexes, providing precise information on bond lengths, bond angles, and intermolecular interactions. This guide will delve into the practical aspects of X-ray diffraction studies of this compound complexes, from crystal synthesis to structural analysis.

Experimental Protocols

The successful determination of a crystal structure begins with the growth of high-quality single crystals. Subsequently, a systematic procedure is followed for data collection and structure refinement.

Synthesis and Crystallization of this compound Complexes

The synthesis of this compound complexes typically involves the reaction of a copper(II) salt, such as copper(II) tetrafluoroborate hexahydrate, with a suitable ligand in an appropriate solvent.[1][2] The choice of ligand and solvent is crucial for obtaining crystalline material. Common crystallization techniques for copper complexes include:

-

Slow Evaporation: A nearly saturated solution of the copper complex is prepared in a suitable solvent (e.g., methanol, ethanol, acetonitrile).[3] The solution is filtered to remove any particulate matter and the vessel is covered with a perforated lid to allow for slow evaporation of the solvent.[3] Over time, as the concentration of the complex increases, crystals will form.

-

Vapor Diffusion: A concentrated solution of the copper complex is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a small amount of a precipitant (a solvent in which the complex is less soluble).[3] The precipitant slowly diffuses into the solution of the complex, inducing crystallization.[3]

-

Solvent Layering: A solution of the copper complex is carefully layered with a less dense, miscible solvent in which the complex is insoluble.[3] Crystals form at the interface of the two solvents as they slowly diffuse into one another.[3]

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, the following steps are generally undertaken for X-ray diffraction analysis:

-

Crystal Mounting: A well-formed single crystal of appropriate size (typically 30-300 microns) is selected under a microscope and mounted on a goniometer head using a suitable adhesive or a cryoloop.[4]

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer.[5] The crystal is cooled (often to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam.[5] The diffraction pattern is recorded on a detector as the crystal is rotated.[4]

-

Unit Cell Determination: A short preliminary data collection is performed to determine the unit cell parameters and the crystal system.

-

Full Data Collection: A complete dataset of diffraction intensities is collected by systematically rotating the crystal through a range of angles.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise and absorption.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods. The resulting atomic model is then refined to obtain the final, accurate crystal structure.[6]

Data Presentation: Crystallographic Data of Selected this compound Complexes

The following tables summarize key crystallographic data for a selection of this compound complexes, showcasing the structural diversity observed in this class of compounds.

Table 1: Crystal Data and Structure Refinement Parameters

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| --INVALID-LINK--₂ | C_u H₁₂ B₂ F₈ O₆ | Monoclinic | P2₁/n | 7.6432(2) | 7.1523(2) | 11.0264(4) | 90 | 91.198(1) | 90 | [1] |

| [Cu(bmen)₂(BF₄)₂] | C₁₂ H₃₂ B₂ Cu F₈ N₄ | Monoclinic | P2₁/c | 8.127(3) | 14.204(5) | 15.317(6) | 90 | 92.75(3) | 90 | [7] |

| --INVALID-LINK--₂·1.5H₂O | C₃₆ H₃₀ B₂ Cu F₈ N₉ O₁.₅ | Trigonal | R-3 | 26.685(5) | 26.685(5) | 15.013(3) | 90 | 90 | 120 | [8] |

| --INVALID-LINK--₂ | C₁₆ H₁₆ B₂ Cu F₈ N₈ | Monoclinic | P2₁/n | 9.9736(8) | 13.872(1) | 16.568(1) | 90 | 98.002(1) | 90 | [7] |

Table 2: Selected Bond Lengths (Å) and Angles (°) for Copper(II) Coordination Spheres

| Compound | Cu-N Bond Lengths (Å) | Cu-O/F Bond Lengths (Å) | N-Cu-N Angles (°) | O/F-Cu-O/F Angles (°) | Ref. |

| --INVALID-LINK--₂ | - | 2.094 (mean) | - | - | [1] |

| [Cu(bmen)₂(BF₄)₂] | 2.0035(12), 2.0451(12) | 2.5091(11) (Cu-F) | 84.49(5), 95.51(5) | 180.0 | [7] |

| --INVALID-LINK--₂·1.5H₂O | 1.909 - 2.252 | - | - | - | [8] |

| --INVALID-LINK--₂ | 2.02 (mean equatorial) | 2.39 (mean axial Cu-F) | 89.4 - 90.6 (equatorial) | 180.0 | [7] |

Visualizations

The following diagrams illustrate key workflows and structural concepts relevant to the X-ray diffraction of this compound complexes.